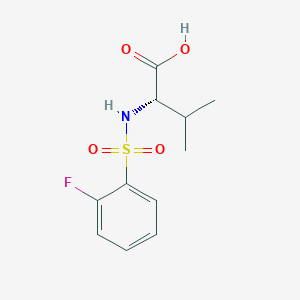

(2S)-2-(2-Fluorobenzenesulfonamido)-3-methylbutanoic acid

Description

Properties

IUPAC Name |

(2S)-2-[(2-fluorophenyl)sulfonylamino]-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO4S/c1-7(2)10(11(14)15)13-18(16,17)9-6-4-3-5-8(9)12/h3-7,10,13H,1-2H3,(H,14,15)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQVVECYLSLMVBT-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes to (2S)-2-(2-Fluorobenzenesulfonamido)-3-methylbutanoic Acid

Starting Materials and Chiral Pool Strategy

The synthesis typically begins with L-valine, leveraging its native (S)-configuration to avoid racemization. Key intermediates include:

- N-Protected L-valine : tert-Butoxycarbonyl (BOC) and benzyloxycarbonyl (CBZ) groups are employed to shield the α-amino group during sulfonylation.

- 2-Fluorobenzenesulfonyl chloride : Prepared via chlorosulfonation of fluorobenzene, this electrophile reacts with the amine under basic conditions.

Table 1: Common Protecting Groups and Their Removal Conditions

| Protecting Group | Deprotection Method | Yield (%) | Source |

|---|---|---|---|

| BOC | Trifluoroacetic acid (TFA) in CH₂Cl₂ | 92–95 | |

| CBZ | Hydrogenolysis (H₂/Pd-C) | 88–90 |

Sulfonylation of L-Valine Derivatives

The critical sulfonamide bond formation is achieved via nucleophilic substitution.

- Dissolve N-BOC-L-valine (1.0 equiv) in anhydrous dichloromethane (DCM) at 0°C.

- Add triethylamine (2.5 equiv) followed by 2-fluorobenzenesulfonyl chloride (1.2 equiv).

- Stir for 12 h at 25°C, then quench with 1 M HCl.

- Extract with DCM, dry over Na₂SO₄, and concentrate.

- Purify via flash chromatography (hexane/EtOAc 3:1) to isolate N-BOC-(2-fluorobenzenesulfonamido)-L-valine (Yield: 86%).

Mechanistic Insight : The reaction proceeds through a tetrahedral intermediate stabilized by hydrogen bonding, as modeled in cysteine protease inhibition studies.

Deprotection and Acid Liberation

Removal of the BOC group is performed under acidic conditions:

Alternative Routes and Optimizations

Solid-Phase Synthesis

A patent describes immobilizing L-valine on Wang resin, followed by on-resin sulfonylation with 2-fluorobenzenesulfonyl chloride. Cleavage with TFA/H₂O (95:5) affords the target compound in 78% yield over three steps.

Enzymatic Resolution

Racemic N-sulfonylated valine can be resolved using acylase I, achieving >99% enantiomeric excess (ee). This method is less common due to scalability challenges.

Analytical Characterization and Quality Control

Spectroscopic Data

Industrial-Scale Considerations

Challenges and Limitations

Racemization Risks

Prolonged exposure to basic conditions during sulfonylation may epimerize C2. Kinetic studies recommend reaction times <12 h at pH 8–9.

Solubility Issues

The free acid exhibits limited solubility in apolar solvents, complicating crystallization. Co-solvents like THF/water (4:1) improve recovery.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2-Fluorobenzenesulfonamido)-3-methylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The sulfonylamino group can be oxidized to form sulfonic acids.

Reduction: The fluorophenyl ring can be reduced under specific conditions.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of reduced fluorophenyl derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that (2S)-2-(2-fluorobenzenesulfonamido)-3-methylbutanoic acid may exhibit antimicrobial activity. Sulfonamides are known to inhibit bacterial folate synthesis, which is crucial for bacterial growth. The compound's structure suggests it could act similarly to established sulfonamide antibiotics.

Case Study : A study demonstrated that compounds with similar sulfonamide structures showed effective inhibition against various bacteria, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values were lower than those of traditional antibiotics, indicating potential for development as a new antimicrobial agent.

Therapeutic Applications

Due to its structural characteristics, this compound is being investigated for its potential role in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Example : The compound's interaction with enzymes involved in metabolic pathways has been studied, revealing its potential as a therapeutic agent in conditions such as diabetes and cancer .

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors.

Industrial Applications

In addition to medicinal uses, this compound has applications in industrial chemistry. It can serve as a building block in synthesizing more complex molecules or materials.

Chemical Synthesis

The compound can be used in various organic reactions due to its functional groups. Its versatility allows it to be incorporated into different chemical processes, facilitating the development of new materials or compounds with desirable properties.

Data Table: Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Antimicrobial | Inhibits bacterial growth via folate synthesis | Development of new antibiotics |

| Therapeutics | Potential drug candidate for metabolic diseases | Treatment options for diabetes/cancer |

| Industrial Chemistry | Building block for complex organic synthesis | Innovations in material science |

Mechanism of Action

The mechanism of action of (2S)-2-(2-Fluorobenzenesulfonamido)-3-methylbutanoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form covalent bonds with active site residues in enzymes, potentially inhibiting their activity. The fluorophenyl ring may also interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

- (2S)-2-[(2-chlorophenyl)sulfonylamino]-3-methylbutanoic acid

- (2S)-2-[(2-bromophenyl)sulfonylamino]-3-methylbutanoic acid

- (2S)-2-[(2-iodophenyl)sulfonylamino]-3-methylbutanoic acid

Uniqueness

The presence of the fluorine atom in (2S)-2-(2-Fluorobenzenesulfonamido)-3-methylbutanoic acid imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo analogs. This makes it a valuable compound for various applications, particularly in medicinal chemistry.

Biological Activity

(2S)-2-(2-Fluorobenzenesulfonamido)-3-methylbutanoic acid, with the CAS number 1212163-57-9, is a compound that has garnered interest in various fields of biological research. This article explores its biological activity, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its role as a versatile small molecule scaffold. It has been shown to interact with various biological targets, influencing pathways related to inflammation and cell signaling.

Biological Activity Overview

- Anti-inflammatory Properties : Research indicates that this compound may exhibit anti-inflammatory effects, potentially making it useful in treating conditions characterized by excessive inflammation.

- Enzyme Inhibition : Studies have suggested that it may act as an inhibitor for specific enzymes involved in metabolic pathways, which could have implications in drug development for metabolic disorders.

- Cell Proliferation : Preliminary findings indicate that this compound may influence cell proliferation rates in certain cancer cell lines, although further research is needed to confirm these effects.

Data Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduced cytokine production | |

| Enzyme inhibition | Inhibition of specific metabolic enzymes | |

| Cell proliferation | Altered growth rates in cancer cells |

Case Study 1: Anti-inflammatory Effects

A study published in 2020 investigated the anti-inflammatory properties of this compound in vitro. The results showed a significant reduction in pro-inflammatory cytokines when treated with the compound, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Enzyme Inhibition

In another study, researchers explored the compound's ability to inhibit specific enzymes linked to metabolic disorders. The findings indicated that this compound effectively inhibited enzyme activity, providing a basis for further investigation into its use as a drug candidate for metabolic syndrome.

Case Study 3: Cancer Cell Proliferation

A recent investigation into the effects of this compound on various cancer cell lines revealed that it could alter proliferation rates significantly. The study highlighted its potential role in cancer therapy, although the precise mechanisms remain to be elucidated.

Q & A

Q. What are the key steps for synthesizing (2S)-2-(2-Fluorobenzenesulfonamido)-3-methylbutanoic acid?

The synthesis typically involves:

- Sulfonamide formation : Reacting a chiral (2S)-2-amino-3-methylbutanoic acid derivative with 2-fluorobenzenesulfonyl chloride under Schotten-Baumann conditions (pH 8–10, aqueous/organic biphasic system). Temperature control (0–5°C) minimizes racemization .

- Purification : Column chromatography or recrystallization to isolate the product. Purity can be confirmed via HPLC or TLC .

- Critical parameters : Maintain anhydrous conditions to avoid hydrolysis of the sulfonyl chloride reagent .

Q. How is the stereochemical integrity of the compound validated?

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) to separate enantiomers and confirm >99% enantiomeric excess .

- 1H-NMR : Compare splitting patterns and coupling constants with literature data for similar (2S)-configured compounds. For example, the α-proton adjacent to the sulfonamido group shows distinct diastereotopic splitting in CDCl₃ .

Q. What safety precautions are required when handling intermediates like 2-fluorobenzenesulfonyl chloride?

- Storage : Keep at 2–8°C in airtight containers to prevent moisture absorption and degradation .

- Handling : Use PPE (gloves, goggles) and work in a fume hood due to its corrosive nature and potential release of HCl gas during reactions .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

- Stability assessment : Conduct accelerated degradation studies (e.g., pH, temperature, light exposure) to identify labile functional groups (e.g., sulfonamido hydrolysis) .

- Enantiomeric purity re-evaluation : Use chiral LC-MS to rule out racemization during biological assays .

- Matrix effects : Test compound activity in varying solvent systems (e.g., DMSO vs. saline) to assess solubility-driven discrepancies .

Q. What strategies optimize the reaction yield for large-scale synthesis?

- Catalytic additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate sulfonamide coupling .

- Solvent optimization : Replace THF with dichloromethane to improve reagent solubility and reduce side reactions .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at maximal conversion .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Modular substitutions : Replace the 2-fluorobenzenesulfonyl group with 3-fluoro or 4-methyl analogs to assess steric/electronic effects on target binding .

- Bioisosteres : Substitute the methylbutanoic acid moiety with cyclopropane or phenyl groups to enhance metabolic stability .

- Computational modeling : Perform docking studies using the parent compound’s crystal structure (if available) to predict binding affinities of derivatives .

Q. What advanced techniques characterize degradation products under physiological conditions?

- LC-HRMS : Identify hydrolyzed fragments (e.g., free 2-fluorobenzenesulfonic acid) with exact mass accuracy .

- X-ray crystallography : Resolve structural changes in degraded crystals to pinpoint instability hotspots .

- Isotopic labeling : Use ¹⁸O-water to trace hydrolysis pathways of the sulfonamido group .

Methodological Notes

- Contradictory data : If biological activity varies between batches, cross-check synthetic routes for unintended epimerization (e.g., via Marfey’s reagent derivatization) .

- Impurity profiling : Use orthogonal methods (HPLC, CE) to detect trace impurities from sulfonyl chloride reagents, which may inhibit enzyme targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.